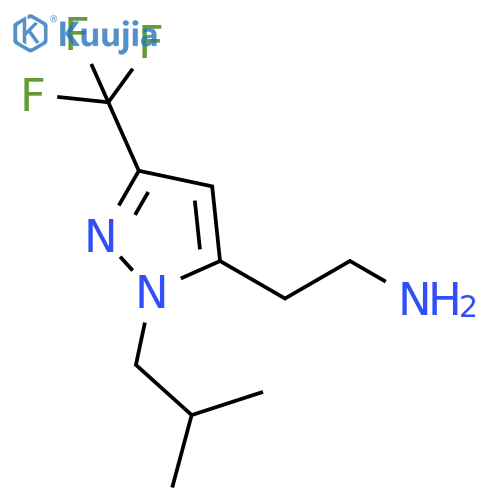Cas no 2097964-18-4 (2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine)
2-(1-イソブチル-3-(トリフルオロメチル)-1H-ピラゾール-5-イル)エタン-1-アミンは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、イソブチル基とトリフルオロメチル基を有するピラゾール環にエチルアミンが結合した特徴的な構造を有しています。トリフルオロメチル基の導入により、脂溶性の向上や代謝安定性の改善が期待されます。また、ピラゾール骨格は医薬品や農薬の開発において頻繁に用いられるため、本化合物はそれらの分野での応用が可能です。高い純度と安定性を備えており、研究用途に適しています。

2097964-18-4 structure
商品名:2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
CAS番号:2097964-18-4
MF:C10H16F3N3
メガワット:235.249352455139
CID:5724093
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-5-ethanamine, 1-(2-methylpropyl)-3-(trifluoromethyl)-
- 2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine
- 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
-
- インチ: 1S/C10H16F3N3/c1-7(2)6-16-8(3-4-14)5-9(15-16)10(11,12)13/h5,7H,3-4,6,14H2,1-2H3
- InChIKey: CZFQKANOGMPFJF-UHFFFAOYSA-N
- ほほえんだ: N1(CC(C)C)C(CCN)=CC(C(F)(F)F)=N1
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- ふってん: 276.2±35.0 °C(Predicted)
- 酸性度係数(pKa): 9?+-.0.10(Predicted)
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2198-0229-2.5g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine |
2097964-18-4 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
| Life Chemicals | F2198-0229-5g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine |
2097964-18-4 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
| Life Chemicals | F2198-0229-10g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine |
2097964-18-4 | 95%+ | 10g |
$2512.0 | 2023-09-06 | |
| Life Chemicals | F2198-0229-0.25g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine |
2097964-18-4 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
| TRC | I164571-1g |
2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine |
2097964-18-4 | 1g |
$ 865.00 | 2022-06-04 | ||
| TRC | I164571-500mg |
2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine |
2097964-18-4 | 500mg |
$ 550.00 | 2022-06-04 | ||
| Life Chemicals | F2198-0229-0.5g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine |
2097964-18-4 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
| TRC | I164571-100mg |
2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine |
2097964-18-4 | 100mg |
$ 135.00 | 2022-06-04 | ||
| Life Chemicals | F2198-0229-1g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine |
2097964-18-4 | 95%+ | 1g |
$598.0 | 2023-09-06 |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine 関連文献
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
2097964-18-4 (2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine) 関連製品
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 4964-69-6(5-Chloroquinaldine)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
